molecular formula C16H9F3N2O3 B11797788 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B11797788
M. Wt: 334.25 g/mol
InChI Key: GHDFYDUUPGACHP-UHFFFAOYSA-N
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Description

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is an organic compound that features a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the benzoic acid moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or oxadiazole ring .

Scientific Research Applications

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in various research fields, offering advantages over similar compounds in terms of stability, reactivity, and biological activity .

Properties

Molecular Formula

C16H9F3N2O3

Molecular Weight

334.25 g/mol

IUPAC Name

2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)10-5-3-4-9(8-10)13-20-14(24-21-13)11-6-1-2-7-12(11)15(22)23/h1-8H,(H,22,23)

InChI Key

GHDFYDUUPGACHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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